

N-Butyraldehyde-D8 (CAS: 84965-36-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Butyraldehyde-D8*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Butyraldehyde-D8** (d₈-Butanal), a deuterated analog of n-butyraldehyde. Its unique isotopic composition makes it an invaluable tool in a variety of scientific applications, from synthetic chemistry to metabolic research and analytical quantification. This document outlines its chemical and physical properties, spectroscopic data, key applications with illustrative experimental workflows, and relevant safety information.

Core Properties and Specifications

N-Butyraldehyde-D8, with the chemical formula C₄D₈O, is a stable, isotopically enriched compound where all eight hydrogen atoms of n-butyraldehyde have been replaced with deuterium.^[1] This substitution results in a significant mass shift and distinct spectroscopic properties compared to its non-deuterated counterpart, which are leveraged in its primary applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Butyraldehyde-D8**. Data for the non-deuterated analog (n-Butyraldehyde) is provided for comparison.

Property	N-Butyraldehyde-D8 (CAS: 84965-36-6)	n-Butyraldehyde (CAS: 123-72-8)
Molecular Formula	C ₄ D ₈ O	C ₄ H ₈ O
Molecular Weight	80.16 g/mol [2]	72.11 g/mol [3]
Exact Mass	80.107728842 Da[1]	72.057514874 Da[3]
Appearance	Colorless liquid	Colorless liquid with a pungent odor[3]
Boiling Point	~75 °C (estimated)	75 °C[3]
Melting Point	~-96 °C (estimated)	-96 °C[3]
Density	~0.8 g/cm ³ (estimated)	0.817 g/cm ³ [3]
Isotopic Purity	≥99 atom % D	Not Applicable
Chemical Purity	Typically ≥98%	Not Applicable

Spectroscopic Data

The complete substitution of hydrogen with deuterium atoms profoundly alters the spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: In a standard proton NMR spectrum, **N-Butyraldehyde-D8** is expected to show no signals, confirming the high level of deuteration.[4] This property is advantageous for simplifying complex spectra and for use as a "silent" internal standard in ¹H NMR-based quantitative analysis.
- ¹³C NMR: The chemical shifts in the ¹³C NMR spectrum are largely unaffected by deuteration, although the signals may appear as multiplets due to C-D coupling. The expected chemical shifts, based on the non-deuterated analog, are:
 - ~202.8 ppm (C=O)[5]
 - ~45.8 ppm (-CD₂-)[5]

- ~15.7 ppm (-CD₂-)[5]
- ~13.7 ppm (-CD₃)[5]
- ²H NMR: A deuterium NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds. Therefore, the IR spectrum of **N-Butyraldehyde-D8** will differ from that of n-butyraldehyde in the C-H stretching region.

- n-Butyraldehyde (C-H stretches): ~2975-2845 cm⁻¹ (alkyl C-H) and ~2880-2650 cm⁻¹ (aldehyde C-H).[6]
- **N-Butyraldehyde-D8** (C-D stretches): Expected in the ~2200-2000 cm⁻¹ region.
- Carbonyl (C=O) stretch: This absorption is largely unaffected by deuteration and is expected to appear around 1740-1720 cm⁻¹. [6]

Mass Spectrometry (MS): In mass spectrometry, **N-Butyraldehyde-D8** exhibits a molecular ion peak at m/z 80, which is 8 mass units higher than that of n-butyraldehyde (m/z 72).[2][7] This distinct mass difference is the basis for its use as an internal standard in quantitative MS-based assays. The fragmentation pattern will also be shifted accordingly. For example, a prominent fragment in the mass spectrum of n-butyraldehyde is at m/z 44 ([C₂H₄O]⁺); for **N-Butyraldehyde-D8**, the corresponding fragment would be expected at a higher m/z value.[7]

Key Applications and Experimental Protocols

N-Butyraldehyde-D8 serves as a critical tool in several areas of chemical and biomedical research.

Internal Standard for Analytical Quantification

Due to its chemical similarity to n-butyraldehyde and its distinct mass, **N-Butyraldehyde-D8** is an ideal internal standard for the quantification of volatile organic compounds (VOCs), including n-butyraldehyde, by gas chromatography-mass spectrometry (GC-MS).[4]

*Workflow for using **N-Butyraldehyde-D8** as an internal standard in GC-MS analysis.*

- Preparation of Internal Standard Stock Solution: Prepare a stock solution of **N-Butyraldehyde-D8** in methanol at a concentration of 100 µg/mL.
- Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of non-deuterated n-butyraldehyde into a clean matrix (e.g., deionized water) to achieve a concentration range of 1-100 ng/mL. Add a fixed amount of the **N-Butyraldehyde-D8** internal standard solution to each calibration standard.
- Sample Preparation: To 1 mL of the aqueous sample, add the same fixed amount of the **N-Butyraldehyde-D8** internal standard solution as used in the calibration standards.
- Extraction: Perform solid-phase microextraction (SPME) by exposing a suitable fiber (e.g., Carboxen/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes at 45°C).[8]
- GC-MS Analysis:
 - Desorb the SPME fiber in the heated injection port of the GC-MS.
 - Use a suitable capillary column (e.g., HP-5MS) for chromatographic separation.[8]
 - Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for both n-butyraldehyde (e.g., m/z 72, 44, 29) and **N-Butyraldehyde-D8** (e.g., m/z 80, 48, 32).
- Quantification: Construct a calibration curve by plotting the ratio of the peak area of n-butyraldehyde to the peak area of **N-Butyraldehyde-D8** against the concentration of n-butyraldehyde in the calibration standards. Determine the concentration of n-butyraldehyde in the unknown sample by calculating its peak area ratio and interpolating from the calibration curve.

Synthesis of Labeled Compounds

N-Butyraldehyde-D8 is a precursor for the synthesis of other deuterated molecules, which can be used as internal standards or as tracers in metabolic studies. A notable example is its use in the synthesis of Budesonide-d8, a deuterated glucocorticoid.

*Synthetic pathway for Budesonide-d8 from 16 α -Hydroxyprednisolone and **N-Butyraldehyde-D8**.*

This protocol is adapted from the synthesis of non-deuterated budesonide and is expected to yield the deuterated analog.

- **Reaction Setup:** In a suitable reaction vessel, dissolve 16 α -Hydroxyprednisolone in a minimal amount of a suitable solvent (e.g., aqueous hydrobromic acid).
- **Addition of Reagents:** Add an excess of **N-Butyraldehyde-D8** to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at a controlled temperature (e.g., 0-10°C) to facilitate the acid-catalyzed ketalization reaction. The reaction forms a new five-membered ring containing the deuterated butylidene group.
- **Quenching and Precipitation:** Quench the reaction by adding water to precipitate the crude Budesonide-d8 product.
- **Filtration and Washing:** Filter the precipitate and wash with water to remove any remaining acid and unreacted starting materials.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography to separate the desired epimers and remove impurities.
- **Characterization:** Confirm the identity and purity of the final Budesonide-d8 product using techniques such as mass spectrometry (to confirm the incorporation of the d8-butylidene group) and NMR spectroscopy.

Mechanistic and Kinetic Isotope Effect Studies

The increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This difference can result in a slower rate for reactions where the C-H (or C-D) bond is broken in the rate-determining step, a phenomenon known as the primary kinetic isotope effect (KIE).^{[4][9]} **N-Butyraldehyde-D8** can be used to probe reaction mechanisms, such as oxidation reactions, where the cleavage of the aldehydic C-H bond is often rate-limiting.

Illustration of the primary kinetic isotope effect in the oxidation of butyraldehyde.

Safety and Handling

N-Butyraldehyde-D8 shares the same chemical reactivity and hazards as its non-deuterated counterpart.

- Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.[1]
- Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Wear protective gloves, eye protection, and flame-retardant clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

N-Butyraldehyde-D8 is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined isotopic enrichment allows for its use as a reliable internal standard for accurate quantification, as a building block in the synthesis of complex deuterated molecules, and as a probe for elucidating reaction mechanisms through kinetic isotope effect studies. Understanding its properties and the experimental methodologies for its application can significantly enhance the precision and depth of scientific investigations.

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